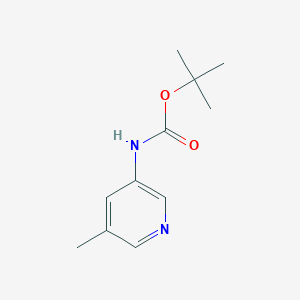

叔丁基(5-甲基吡啶-3-基)氨基甲酸酯

货号 B2470352

CAS 编号:

631910-23-1

分子量: 208.261

InChI 键: XYPVJWFXUXXBOT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

科学研究应用

- Tert-butyl (5-methylpyridin-3-yl)carbamate is employed in the synthesis of N-Boc-protected anilines. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, allowing for controlled reactions and subsequent deprotection to yield the desired aniline derivatives .

- Researchers have utilized this compound in the preparation of tetrasubstituted pyrroles. These pyrroles can be functionalized with ester or ketone groups at the C-3 position. The unique structure of tert-butyl (5-methylpyridin-3-yl)carbamate contributes to the diversity of pyrrole derivatives synthesized .

- The pyridine moiety in this compound makes it interesting for medicinal chemistry. Researchers explore its potential as a scaffold for designing new drugs or bioactive molecules. By modifying the substituents, scientists can create analogs with specific pharmacological properties .

- The carbamate functional group is commonly found in agrochemicals and pesticides. Tert-butyl (5-methylpyridin-3-yl)carbamate could serve as a building block for developing novel insecticides or herbicides. Its unique structure may offer advantages in terms of selectivity and efficacy .

- Researchers investigate the photophysical properties of this compound. Its absorption and emission spectra could be relevant for luminescent materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes. Understanding its behavior in different solvents and environments is crucial for these applications .

- The nitrogen atom in the pyridine ring can act as a ligand in coordination chemistry. Scientists explore the formation of metal complexes with tert-butyl (5-methylpyridin-3-yl)carbamate. These complexes may exhibit interesting reactivity, catalytic activity, or magnetic properties .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Tetrasubstituted Pyrroles Synthesis

Medicinal Chemistry and Drug Development

Agrochemicals and Pesticides

Photophysical Studies and Luminescent Materials

Coordination Chemistry and Metal Complexes

属性

IUPAC Name |

tert-butyl N-(5-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPVJWFXUXXBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-methylpyridin-3-yl)carbamate | |

Synthesis routes and methods

Procedure details

5-Methyl-nicotinic acid (2 g, 14.6 mmol) was dissolved into t-Butanol (59 mL). To this was added N,N-Diisopropylethylamine (7.6 mL, 43.8 mmol) and diphenylphosphoryl azide (3.8 mL, 17.5 mmol). The reaction was heated to 80° C. overnight in a flask fitted with septa and argon gas line. The solvents were evaporated in vacuo and the resulting residue was dissolved into EtOAc, washed with saturated NaHCO3 and water. The combined organic layers were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by flash column chromatography (SiO2) (50% EtOAc in hexanes) that yielded the title compound as a white solid (2.03 g, 67%). 1H-NMR (CDCl3): δ 8.22 (m, 1H), 8.14 (m, 1H), 7.88 (br s, 1H), 6.58 (br s, 1H), 2.34 (s, 3H), 1.55 (s, 9H).

Name

Yield

67%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2470273.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)

![1-[4-(1-Azaspiro[3.3]heptane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2470285.png)

![2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2470287.png)

![3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470291.png)

![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)